5,7-Dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone is a complex flavonoid compound with the molecular formula and a molecular weight of approximately 434.397 g/mol. This compound features multiple hydroxyl and methoxy substituents, which contribute to its unique chemical properties and potential biological activities. The structure is characterized by a flavone backbone with hydroxyl groups at the 5 and 7 positions and methoxy groups at the 3, 6, 8, 2', 4', and 5' positions, making it a hexamethoxyflavone .
The mechanism of action of DHMH remains unknown due to limited research. Flavonoids, in general, exhibit various biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. These properties are often attributed to their ability to scavenge free radicals and interact with cellular signaling pathways []. However, specific mechanisms for DHMH would require dedicated research.
While databases like PubChem [] and SANCDB [] confirm the existence of the compound, there is no scientific literature available detailing its natural source or isolation processes.
Since 5,7-Dihydroxy Hexamethoxyflavone belongs to the flavonoid class, research on other flavonoids with similar structure might offer clues for potential applications. For instance, some flavonoids demonstrate antioxidant and anti-inflammatory properties []. However, further research is necessary to determine if 5,7-Dihydroxy Hexamethoxyflavone possesses similar properties.
The chemical reactivity of 5,7-dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone can be influenced by its hydroxyl and methoxy groups. Common reactions include:
These reactions are crucial for understanding its reactivity in biological systems and potential applications in medicinal chemistry.
Research indicates that flavonoids like 5,7-dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone exhibit various biological activities:
These activities make it a candidate for further pharmacological studies aimed at developing therapeutic agents.
The applications of 5,7-dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone span various fields:
These applications highlight its versatility as a bioactive compound.
Interaction studies focusing on this flavonoid have shown promising results:
These studies are essential for understanding how this compound can be effectively utilized in therapeutic contexts.
Several compounds share structural similarities with 5,7-dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | C21H22O9 | Lacks one hydroxyl group compared to the target compound |
5,4',5'-Trihydroxy-3,6,7,8,2'-pentamethoxyflavone | C21H22O9 | Contains fewer methoxy groups; different hydroxyl positioning |
5-Hydroxy-3-methoxyflavone | C16H14O6 | Simpler structure with fewer substituents |
The unique arrangement of hydroxyl and methoxy groups in 5,7-dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone distinguishes it from these similar compounds. Its specific structural characteristics contribute to its unique biological activities and potential applications in various fields.
5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone is defined by its molecular formula C₂₁H₂₂O₁₀, corresponding to a molecular weight of 434.4 g/mol. This formula reflects six methoxy groups (-OCH₃), two hydroxyl groups (-OH), and a chromen-4-one backbone. The compound’s molecular weight aligns with its classification as a hexamethoxy flavone, where methoxy substituents dominate the aromatic rings.
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₁H₂₂O₁₀ | PubChem CID 5386963 |
Molecular Weight | 434.4 g/mol | PubChem CID 5386963 |
Methoxy Groups | 6 | SANCDB |
Hydroxyl Groups | 2 | Plantaedb |
The IUPAC name 5,7-dihydroxy-3,6,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one reflects the compound’s core structure:
Systematic classification places this compound within the flavonoid family, specifically as a polymethoxylated flavone. The B-ring methoxylation pattern (3',4',5'-tri-O-methyl) distinguishes it from related compounds like 3,5-dihydroxy-6,7,8,4'-tetramethoxyflavone and 5,4'-dihydroxy-3,6,7,8,3'-pentamethoxyflavone.
While direct X-ray crystallographic data for this compound are not publicly available, its structure can be inferred from general flavonoid crystallography principles:
Conformational isomerism is limited in this compound due to the rigid flavone backbone. Potential isomerism could arise from B-ring rotation, but steric hindrance from methoxy groups at 3',4',5' restricts free rotation.
The substituent patterns and methoxy counts differentiate 5,7-dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone from structurally similar flavonoids:
Key Observations: